2-Oxa-4-azabicyclo[3.2.0]heptan-3-one
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Overview
Description
2-Oxa-4-azabicyclo[3.2.0]heptan-3-one is a bicyclic compound with the molecular formula C₅H₇NO₂ and a molecular weight of 113.11 g/mol This compound is characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system
Scientific Research Applications
2-Oxa-4-azabicyclo[3.2.0]heptan-3-one has several scientific research applications:
Chemistry: The compound is used in the synthesis of structurally complex molecules for DNA-encoded library technology (DELT) applications. It serves as a building block for the creation of diverse chemical libraries.
Future Directions
The future directions for the study and application of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one could involve the diversification of the chemical space of DNA-encoded libraries. This could be achieved through the synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis . This would provide access to an unexplored library of azaspiro compounds, many of which include additional synthetic handles important for further functionalization of the DNA-conjugated products and for library production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one can be achieved through various methods. One notable approach involves the [2+2] cycloaddition energy transfer sensitization, which provides access to a library of azaspiro compounds . This method utilizes visible light-mediated energy transfer catalysis to achieve the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-4-azabicyclo[3.2.0]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure.
Mechanism of Action
The mechanism of action of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in various biochemical interactions, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Oxa-1-azabicyclo[3.2.0]heptan-7-one: This compound shares a similar bicyclic structure but differs in the position of the oxygen and nitrogen atoms.
2-Oxa-1-azabicyclo[3.2.0]heptane: Another related compound with a similar core structure, used in DNA-encoded library technology.
Uniqueness
2-Oxa-4-azabicyclo[3.2.0]heptan-3-one is unique due to its specific arrangement of atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-oxa-4-azabicyclo[3.2.0]heptan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5-6-3-1-2-4(3)8-5/h3-4H,1-2H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPHEDFPEADJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68235-18-7 |
Source
|
Record name | 2-oxa-4-azabicyclo[3.2.0]heptan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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